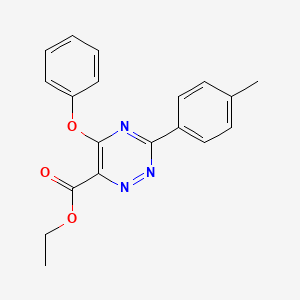

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Description

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a 1,2,4-triazine core substituted at positions 3 and 5 with a 4-methylphenyl group and a phenoxy group, respectively. The ethyl ester at position 6 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMXIEOEUYVPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-methylphenylhydrazine with ethyl 2-cyano-3-phenoxyacrylate under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazine ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazine derivatives are highly dependent on substituents at positions 3, 5, and 4. Below is a comparative analysis of Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate with structurally related compounds:

Structural and Functional Differences

Key Observations

Electronic Effects: The phenoxy group in the target compound is more electron-withdrawing than sulfanyl or oxo substituents, increasing electrophilicity at position 5 for reactions with amines or thiols . Sulfanyl derivatives (e.g., ) exhibit greater lipophilicity, enhancing membrane permeability in biological assays .

Steric and Binding Properties :

- Bulky substituents like 3-trifluoromethylphenylsulfanyl () introduce steric hindrance, reducing enzymatic degradation in vivo .

- The 4-methylphenyl group at position 3 provides a planar aromatic surface for π-π stacking in protein binding pockets .

Synthetic Flexibility: The oxo derivative () serves as a universal precursor for synthesizing phenoxy or sulfanyl analogs via reactions with phenols or thiols in ethanolic pyridine . Sulfanyl-substituted triazines () are synthesized using Mitsunobu or nucleophilic aromatic substitution protocols .

Research Findings

- Reactivity: Phenoxy-substituted triazines (e.g., target compound) undergo regioselective amination at position 5 when treated with aromatic amines, yielding bioactive derivatives .

- Biological Activity : Sulfanyl analogs () show moderate inhibition of Plasmodium falciparum kinases (IC₅₀: 2–5 μM) .

- Stability: The phenoxy group improves hydrolytic stability compared to oxo derivatives, making the target compound suitable for prolonged storage .

Biological Activity

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate, with the CAS number 36286-78-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial and antiviral properties, as well as its pharmacological significance.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.36 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 369.2 °C |

| Flash Point | 177.1 °C |

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values comparable to established antibiotics such as ampicillin, indicating strong antibacterial potency against Gram-positive and Gram-negative bacteria.

For example, a related study found that certain triazine derivatives exhibited MIC values ranging from 50 mg/mL against E. coli and Staphylococcus aureus .

Antiviral Activity

The antiviral potential of this compound has also been investigated:

- Virucidal Properties : In vitro tests against RNA viruses have shown promising results, with the compound exhibiting virucidal activity against human enterovirus Echo-9.

- Cytotoxicity : The compound was found to be non-toxic to HEK-293 cells at effective concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies highlight the biological activity of triazine compounds similar to this compound:

- Study on Antibacterial Potency : A comparative study evaluated various triazine derivatives and reported that compounds with phenoxy groups showed enhanced antibacterial effects against multi-drug resistant strains .

- Antiviral Screening : Another research effort screened numerous compounds for antiviral activity and identified triazine derivatives as potential leads for developing new antiviral agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving phenoxy-substituted intermediates. For example:

Intermediate Preparation : Start with 4-thioalkyl phenols (e.g., 4-methylphenol) to form triazole or thiadiazole precursors through nucleophilic substitution .

Triazine Core Formation : Use condensation reactions with ethyl esters (e.g., ethyl acetoacetate) under reflux conditions. Extended reaction times (e.g., 72 hours) improve yields, as seen in analogous triazine syntheses .

Functionalization : Introduce the phenoxy group via coupling reactions using catalysts like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF) .

- Key Parameters : Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water mixtures yield crystals with >95% purity) .

Q. How to characterize the structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and triazine ring vibrations at 1500–1600 cm⁻¹ .

- NMR : Use H NMR to confirm ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm for phenyl groups). C NMR resolves carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks aligned with the molecular formula (C₂₀H₁₈N₄O₃) .

Advanced Research Questions

Q. How to resolve structural ambiguities in this compound using crystallography?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) on a Bruker D8 Venture diffractometer. Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial models and SHELXL for refinement. Analyze disorder in phenoxy groups using PART instructions .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

- Example : A related triazine derivative showed positional disorder in the phenoxy moiety, resolved via split-site refinement (R-factor < 0.05) .

Q. What strategies mitigate low yields in triazine carboxylate syntheses?

- Methodological Answer :

- Reaction Optimization :

- Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) to enhance nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while toluene reduces side reactions .

- Contradiction Analysis : In analogous syntheses, yields dropped from 73% to 32% when substituting 4-chloroaniline for 4-nitroaniline due to steric hindrance. Mitigate this by increasing reaction time (72 → 96 hours) .

Q. How to design derivatives of this compound for biological activity studies?

- Methodological Answer :

- Derivatization Routes :

- Salt Formation : React the carboxylate with NaOH/KOH to form water-soluble salts for bioavailability studies .

- Functional Group Interconversion : Reduce the ester to alcohol (LiAlH₄) or hydrolyze to carboxylic acid (H₂SO₄/H₂O) for SAR analysis .

- Biological Screening : Test derivatives against enzymes (e.g., cyclooxygenase-2) using in vitro assays. For example, triazolo-thiadiazoles showed COX-2 inhibition (IC₅₀ = 1.2 µM) in related studies .

Data Contradiction and Analysis

Q. How to address discrepancies in spectroscopic data for triazine derivatives?

- Methodological Answer :

- Case Study : A reported H NMR shift for a triazine methyl group varied between δ 2.3 and δ 2.5 ppm across studies.

- Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects.

- Resolution : Re-run spectra under standardized conditions (e.g., 20 mg/mL in CDCl₃) and compare with computed NMR (DFT/B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.